Ethyl 1-phenyl-1h-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-phenyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate typically involves the condensation of an aldehyde with an amine, followed by cyclization. One common method involves the reaction of benzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The resulting product is then esterified with ethanol to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different substituted imidazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazoles .
Scientific Research Applications
Ethyl 1-phenyl-1H-imidazole-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 1-phenyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 1-phenyl-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives such as:
- Ethyl 1H-imidazole-1-carboxylate
- N-Carboethoxyimidazole
- Ethyl imidazolecarbamate
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its phenyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-phenylimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-13-8-9-14(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEWHHFNVCTQJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721172 |
Source
|
Record name | Ethyl 1-phenyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104996-63-6 |
Source
|
Record name | Ethyl 1-phenyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.